Rilapladib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Rilapladib is a small molecule drug being investigated for its potential therapeutic effects in various diseases. Its primary mechanism of action involves inhibiting an enzyme called lysophospholipase II (Lp-PLA2) []. Lp-PLA2 plays a role in inflammatory processes and the breakdown of cell membranes. By inhibiting Lp-PLA2 activity, rilapladib may offer benefits in conditions where inflammation and tissue damage are prominent features.

Cardiovascular Disease

Rilapladib was initially studied for its potential to reduce cardiovascular events. The rationale behind this was that Lp-PLA2 contributes to the formation of atherosclerotic plaques in arteries, which can lead to heart attacks and strokes []. However, large clinical trials failed to demonstrate a significant reduction in cardiovascular events with rilapladib treatment [].

Other Areas of Research

Despite the lack of success in cardiovascular disease, research on rilapladib continues in other areas. Here are some ongoing investigations:

- Neurodegenerative Diseases: Rilapladib is being explored for its potential to slow the progression of Alzheimer's disease and other neurodegenerative conditions. Lp-PLA2 activity has been linked to the accumulation of amyloid beta plaques, a hallmark of Alzheimer's disease [].

- COVID-19: Early stage research suggests rilapladib might interfere with the ability of the SARS-CoV-2 virus to enter cells []. Further studies are needed to confirm this potential application.

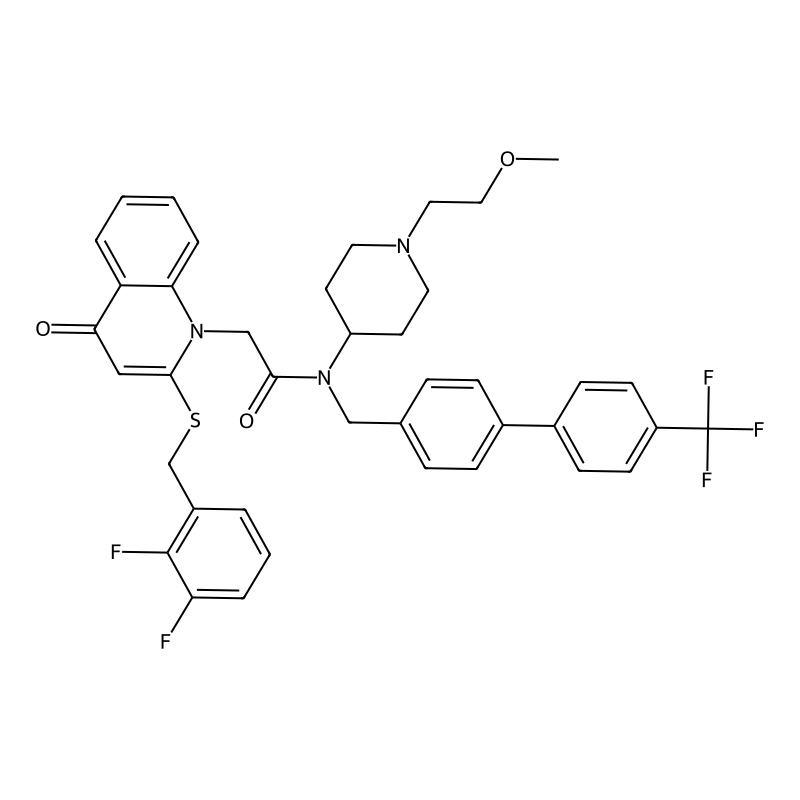

Rilapladib is a potent inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme linked to the development of atherosclerosis. This small molecule drug emerged from the collaboration between Human Genome Sciences and GlaxoSmithKline and has been identified as a potential therapeutic agent for cardiovascular diseases. The chemical structure of Rilapladib is characterized by its complex arrangement, which includes multiple functional groups that contribute to its biological activity. The molecular formula is , and it has a molar mass of approximately 735.81 g/mol .

Rilapladib has demonstrated significant biological activity in various studies, particularly in reducing markers of inflammation and atherosclerosis. In clinical trials, it has been shown to lower levels of Lp-PLA2 activity in plasma, which correlates with reduced inflammatory responses in patients with cardiovascular diseases. Additionally, preliminary studies suggest potential cognitive benefits, indicating that Rilapladib may influence neuroinflammation pathways relevant to conditions like Alzheimer's disease .

Studies have indicated that Rilapladib interacts specifically with Lp-PLA2, leading to decreased levels of inflammatory markers in clinical settings. Its interactions are primarily pharmacodynamic, affecting pathways involved in lipid metabolism and inflammation. Research into potential drug-drug interactions is ongoing to ensure safety and efficacy in combined therapies .

Rilapladib shares its therapeutic target with several other compounds that inhibit phospholipase A2 enzymes or related pathways. Here are some similar compounds:

Uniqueness of Rilapladib: Unlike these compounds, Rilapladib has been specifically studied for its effects on both cardiovascular health and neuroinflammation, suggesting broader therapeutic implications beyond just lipid metabolism.

Pharmacokinetic Properties: Absorption, Distribution, Metabolism, and Excretion

Rilapladib demonstrates distinct pharmacokinetic characteristics that influence its therapeutic profile and clinical application. The comprehensive evaluation of its absorption, distribution, metabolism, and excretion properties reveals both favorable and challenging aspects for drug development.

Absorption Properties

Rilapladib exhibits excellent predicted human intestinal absorption of 92.54%, indicating high permeability across the gastrointestinal tract [1]. The compound demonstrates positive Caco-2 permeability, suggesting good transcellular transport capabilities [1]. However, computational predictions indicate poor oral bioavailability (predicted value of 0), which presents a significant challenge for oral drug development [2]. The compound functions as both a P-glycoprotein substrate and inhibitor, suggesting potential for efflux-mediated drug interactions and variable absorption kinetics [1].

The molecular characteristics contributing to absorption include a molecular weight of 735.81 Da and molecular formula C40H38F5N3O3S [2] [3] [4] [5]. With extremely poor water solubility (0.000509 mg/mL) and high lipophilicity (LogP 6.34-8.08), rilapladib faces significant formulation challenges that may impact its oral bioavailability [2].

Distribution Characteristics

Rilapladib shows positive blood-brain barrier penetration potential according to computational models, though clinical studies indicate it is non-brain penetrant [1] [6]. This apparent discrepancy may reflect differences between in silico predictions and in vivo behavior. The compound demonstrates mitochondrial subcellular localization, which may be relevant to its mechanism of action and potential off-target effects [1].

Specific volume of distribution and plasma protein binding parameters remain unavailable from current clinical studies, representing gaps in the pharmacokinetic characterization [2]. The lack of these fundamental distribution parameters limits the ability to fully understand tissue penetration and dosing requirements.

Metabolic Profile

Rilapladib exhibits a distinct cytochrome P450 interaction profile that influences its metabolic fate. The compound is not an inhibitor of CYP2D6 or CYP3A4, reducing the potential for major drug-drug interactions [1]. However, rilapladib serves as a CYP3A4 substrate, indicating hepatic metabolism through this major drug-metabolizing enzyme [1]. The compound is not metabolized by CYP2D6, limiting one pathway of metabolic variability [1].

Importantly, rilapladib functions as an inhibitor of both OATP1B1 and OATP1B3 hepatic uptake transporters, which could lead to clinically significant drug interactions with substrates of these transporters [1]. This inhibition pattern suggests the compound may affect the hepatic uptake of endogenous compounds and co-administered medications.

Excretion Pathways

The excretion profile of rilapladib shows minimal involvement of major renal transporters. The compound does not inhibit OCT1, OCT2, or MATE1 transporters, suggesting limited impact on renal drug elimination pathways for co-administered medications [1]. However, specific data regarding the route of elimination, half-life, and clearance parameters are not available from current clinical studies [2].

The following table summarizes the key pharmacokinetic parameters:

| Parameter | Value | Clinical Significance |

|---|---|---|

| Human Intestinal Absorption | 92.54% | High oral absorption predicted |

| Caco-2 Permeability | Positive | Good transcellular transport |

| Bioavailability (Predicted) | 0 (Poor) | Formulation challenges |

| P-glycoprotein Status | Substrate/Inhibitor | Potential efflux interactions |

| Blood-Brain Barrier | Positive (predicted) | Contradicts clinical non-penetrance |

| CYP3A4 Metabolism | Substrate | Hepatic metabolism pathway |

| Water Solubility | 0.000509 mg/mL | Very poor aqueous solubility |

| LogP | 6.34-8.08 | Highly lipophilic |

Pharmacodynamic Effects on Peripheral and Central Biomarkers

Rilapladib produces distinct pharmacodynamic effects across multiple biomarker categories, providing insights into its mechanism of action and therapeutic potential. The most comprehensive evaluation comes from a 24-week study in patients with mild to moderate Alzheimer disease and cardiovascular disease [6].

Target Engagement and Lp-PLA2 Activity

Rilapladib demonstrates robust target engagement with approximately 80% inhibition of Lp-PLA2 activity at the 250 mg daily dose [6] [7]. This level of inhibition is consistent with preclinical predictions and confirms effective target engagement in the clinical setting. The plasma pharmacokinetics and pharmacodynamics were similar to those observed in previous atherosclerosis studies, indicating consistent target engagement across different patient populations [6].

Central Nervous System Biomarkers

The effects on central nervous system biomarkers present a complex profile with directionally favorable but statistically non-significant changes. For the primary endpoint, cerebrospinal fluid amyloid beta 1-42 (CSF Aβ1-42), rilapladib treatment resulted in a non-significant increase (adjusted mean difference vs. placebo: 39.8 ng/L, 95% CI: -12.4 to 92.0, p = 0.133) [6]. CSF Aβ1-40 showed a numerical decrease, while the CSF Aβ1-42/Aβ1-40 ratio demonstrated a slight increase, though these changes did not reach statistical significance [6].

More promising results emerged for neurodegeneration biomarkers. Total tau showed a decrease with 90% Bayesian posterior probability of a true treatment difference favoring rilapladib (adjusted mean difference: -57.1 ng/L) [6]. Phosphorylated tau demonstrated similar patterns with 89% probability of favorable effects (adjusted mean difference: -3.0 ng/L) [6]. Neurofilament light chain, a marker of white matter damage, showed 79% probability of reduction (adjusted mean difference: -256.6 ng/L) [6].

Blood-Brain Barrier Integrity

The albumin quotient (AlbQ), assessed as a mechanistic biomarker of blood-brain barrier integrity, showed directionally favorable effects with 83% Bayesian posterior probability of a true treatment difference favoring rilapladib [6]. This finding aligns with the hypothesized mechanism whereby rilapladib peripherally reduces production of proinflammatory mediators, potentially restoring blood-brain barrier integrity and reducing permeability [6].

Peripheral Biomarkers

Plasma amyloid beta biomarkers showed minimal changes, with small, non-significant differences between treatment groups. Plasma Aβ1-42 and Aβ1-40 levels, as well as their ratio, remained largely unchanged, suggesting limited peripheral amyloid effects [6]. This pattern contrasts with the more pronounced central nervous system biomarker changes, supporting the hypothesis of central rather than peripheral mechanisms of action.

The following table summarizes biomarker effects:

| Biomarker Category | Key Findings | Probability of Benefit |

|---|---|---|

| CSF Amyloid Beta | Non-significant changes | Primary endpoint not met |

| Neurodegeneration Markers | Favorable tau reductions | 89-90% probability |

| White Matter Markers | NF-L reduction trend | 79% probability |

| BBB Integrity | AlbQ improvement trend | 83% probability |

| Target Engagement | ~80% Lp-PLA2 inhibition | Confirmed (p < 0.0001) |

Comparative Analysis with Other Lp-PLA2 Inhibitors (e.g., Darapladib)

The comparative analysis between rilapladib and darapladib reveals important similarities and differences in their pharmacological profiles, selectivity, and clinical development pathways.

Potency and Selectivity Comparison

Both rilapladib and darapladib demonstrate exceptional potency as Lp-PLA2 inhibitors, though with slight differences in their inhibitory profiles. Rilapladib exhibits an IC50 range of 0.1-10 nM, with most precise measurements indicating 230 pM [8] [9] [4] [5]. Darapladib demonstrates similar potency with an IC50 of 270 pM and a more precisely defined inhibition constant (Ki) of 0.11 nM [8] [9]. Both compounds are classified as potent and selective Lp-PLA2 inhibitors with reversible mechanisms of action [8] [9] [10].

The selectivity profiles of both compounds extend beyond Lp-PLA2 inhibition. Computational analysis suggests that both rilapladib and darapladib may function as platelet-activating factor receptor (PAFR) antagonists, with darapladib showing higher binding affinity (ΔG = -10.6 Kcal mol-1) compared to rilapladib (ΔG = -8.2 Kcal mol-1) [11]. This dual mechanism may contribute to their anti-inflammatory and anti-atherosclerotic effects.

Clinical Development and Target Indications

The development pathways for these compounds reflect different therapeutic priorities and clinical outcomes. Rilapladib was primarily developed for Alzheimer disease, based on the hypothesis that peripheral Lp-PLA2 inhibition could reduce neuroinflammation and restore blood-brain barrier integrity [6] [12]. In contrast, darapladib was developed primarily for atherosclerosis and cardiovascular disease, with extensive phase 3 trials in coronary heart disease populations [13] [14].

The clinical efficacy profiles show divergent outcomes. Rilapladib demonstrated improvements in cognitive measures and promising biomarker trends in Alzheimer disease patients, though the primary amyloid endpoint was not met [6]. Darapladib, despite effective Lp-PLA2 inhibition (65-82% at 160 mg daily), failed to demonstrate cardiovascular benefits in large phase 3 trials, leading to discontinuation of cardiovascular development [13] [14].

Pharmacokinetic and Pharmacodynamic Differences

Target engagement levels differ between the compounds. Rilapladib achieves approximately 80% Lp-PLA2 inhibition at 250 mg daily dosing [6] [7], while darapladib achieves 65-82% inhibition at 160 mg daily [10] [14]. These differences may reflect variations in absorption, distribution, or intrinsic potency at clinically achievable concentrations.

Brain penetration characteristics represent a crucial difference. Rilapladib is explicitly described as non-brain penetrant based on preclinical data [6], which supports its intended peripheral mechanism of action. Darapladib brain penetration characteristics are less well characterized, though its development for atherosclerosis suggests peripheral activity as well.

Safety and Tolerability Profiles

Both compounds demonstrate acceptable safety profiles in clinical studies. The most common adverse events for rilapladib include those typical of Lp-PLA2 inhibitors, though specific comparative safety data are limited [6]. Darapladib studies reported similar tolerability, with the most notable adverse effects being gastrointestinal, particularly changes in feces odor, which led to some treatment discontinuations [14].

The following comparative table summarizes key differences:

| Parameter | Rilapladib | Darapladib | Clinical Significance |

|---|---|---|---|

| IC50 | 230 pM | 270 pM | Similar potency |

| Inhibition Constant (Ki) | Not defined | 0.11 nM | Darapladib better characterized |

| Target Engagement | ~80% at 250 mg | 65-82% at 160 mg | Comparable efficacy |

| Primary Indication | Alzheimer disease | Atherosclerosis | Different therapeutic focus |

| Brain Penetration | Non-penetrant | Not specified | Different CNS access |

| Development Status | Phase 2 completed | Phase 3 discontinued | Rilapladib ongoing development |

| Mechanism | Reversible inhibitor | Freely reversible | Similar reversibility |

Clinical Implications and Future Directions

The comparative analysis reveals that while both compounds share similar Lp-PLA2 inhibitory potency, their clinical utility may depend on specific therapeutic contexts. Rilapladib therapeutic potential in neurodegeneration appears promising based on biomarker improvements and cognitive effects, despite not meeting the primary amyloid endpoint [6]. Darapladib failure in cardiovascular outcomes, despite effective target engagement, raises questions about the role of Lp-PLA2 in atherosclerosis progression [13].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Mechanism of Action

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Carboxylic-ester hydrolases [EC:3.1.1.-]

PLA2G7 (LP-PLA2) [HSA:7941] [KO:K01062]

Other CAS

Wikipedia

Dates

2: Tawakol A, Singh P, Rudd JH, Soffer J, Cai G, Vucic E, Brannan SP, Tarka EA,